An In-depth Technical Guide on 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine (KDD-035)
An In-depth Technical Guide on 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine (KDD-035)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine, a molecule of significant interest in contemporary medicinal chemistry. Herein, we delve into its chemical identity, structural features, and physicochemical properties. While detailed experimental protocols for its synthesis and specific biological applications are not extensively available in the public domain, this guide synthesizes the existing information on related compounds and methodologies to provide a foundational understanding for researchers. The potential therapeutic applications, particularly in the context of neurodegenerative diseases, are explored based on analogous structures and emerging research trends.
Introduction: The Significance of Triazine Scaffolds in Drug Discovery
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, antibacterial, and antimalarial properties.[1] The diamino-s-triazine moiety, in particular, has been a cornerstone in the development of various therapeutic agents. The structural rigidity of the triazine ring, combined with the ability to introduce diverse substituents at the C6 position, allows for fine-tuning of steric and electronic properties to achieve desired biological targets and pharmacokinetic profiles. The subject of this guide, 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine, represents a modern iteration of this scaffold, incorporating a fluorinated alkyl group, a common strategy to enhance metabolic stability and binding affinity.
Chemical Identity and Structure
The precise chemical structure of 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine is fundamental to understanding its properties and potential interactions.
Nomenclature and Identification
-
Systematic Name: 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine
-
Common Synonym: KDD-035
-
CAS Number: 1883548-77-3
Molecular Structure
The molecule consists of a central 1,3,5-triazine ring, which is a six-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 3, and 5. This core is substituted with two amino groups (-NH2) at positions 2 and 4, and a 2-fluoropropan-2-yl group at position 6.
Caption: 2D representation of 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine.
Key Structural Features
-
Triazine Core: Provides a rigid, planar scaffold and is an effective hydrogen bond acceptor.
-
Diamino Substitution: The two amino groups are key hydrogen bond donors and are crucial for interactions with biological targets.
-
2-Fluoropropan-2-yl Group: This bulky, fluorinated substituent significantly influences the molecule's lipophilicity, metabolic stability, and steric profile, which can in turn affect its binding selectivity and pharmacokinetic properties. The fluorine atom can also engage in specific non-covalent interactions.
Physicochemical Properties
| Property | Value (Predicted/Inferred) | Source/Basis |
| Molecular Formula | C₆H₁₀FN₅ | - |
| Molecular Weight | 171.18 g/mol | - |
| Appearance | Likely a white to off-white powder or crystalline solid. | Based on similar triazine derivatives. |
| Solubility | Expected to have moderate solubility in organic solvents like DMSO and methanol, and low solubility in water. | General characteristic of similar heterocyclic compounds. |
| pKa (basic) | Estimated around 3-5 for the triazine nitrogens. | Based on the pKa of related 2,4-diamino-1,3,5-triazines.[2] |
| LogP | Predicted to be in the range of 1-2. | The fluorinated alkyl group increases lipophilicity compared to an unsubstituted analog. |
Synthesis Strategies: A Conceptual Approach
While a specific, published synthesis protocol for 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine has not been identified, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the synthesis of 6-substituted-1,3,5-triazine-2,4-diamines. A common and effective method involves a three-component condensation reaction, often facilitated by microwave irradiation.[1][3]
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the triazine ring, leading back to three key starting materials:
-
Cyanoguanidine: Provides the N-C-N backbone and the two amino groups.
-
An Aldehyde or Ketone: Serves as the precursor for the C6 substituent. In this case, a precursor to the 2-fluoropropan-2-yl group would be required.
-
An Amine (in some variations): Though for the target compound, the amino groups are derived from cyanoguanidine.
Conceptual Step-by-Step Synthesis Protocol
This protocol is a generalized representation and would require optimization for the specific synthesis of KDD-035.
-
Reaction Setup: In a microwave-safe vessel, combine cyanoguanidine and a suitable precursor for the 2-fluoropropan-2-yl group (e.g., 2-fluoro-2-methylpropanal or a related ketone) in a suitable solvent such as a high-boiling point alcohol or a polar aprotic solvent.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid, to facilitate the initial condensation reaction.[3]
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature and time. This technique is known to significantly accelerate the reaction and improve yields for the synthesis of 1,3,5-triazines.[3]
-
Aromatization: The initial cyclization may form a dihydrotriazine intermediate. A subsequent treatment with a mild base can promote rearrangement and dehydrogenative aromatization to yield the final 1,3,5-triazine ring system.[3]
-
Work-up and Purification: After the reaction is complete, the mixture would be cooled, and the product isolated through standard procedures such as filtration or extraction. Purification would likely be achieved through recrystallization or column chromatography to yield the pure 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine.
Caption: Conceptual workflow for the synthesis of KDD-035.
Potential Applications and Biological Activity
The "KDD" designation in its synonym, KDD-035, suggests a potential link to "Knowledge Discovery and Data Mining" approaches in drug discovery, which are increasingly used to identify novel therapeutic candidates, including for complex conditions like Alzheimer's disease.[4][5][6] While direct biological data for KDD-035 is scarce in the public domain, its structural similarity to other biologically active triazines allows for informed speculation on its potential applications.
Neurodegenerative Diseases (e.g., Alzheimer's Disease)
The application of data-driven, "Knowledge Discovery" methodologies has been instrumental in identifying novel therapeutic avenues for Alzheimer's disease.[4][5][6][7] It is plausible that KDD-035 was identified through such a process as a potential modulator of a target relevant to Alzheimer's pathology. The 1,3,5-triazine scaffold has been explored for its potential to inhibit various kinases, some of which are implicated in the neurodegenerative cascade.
Kinase Inhibition
Many 1,3,5-triazine derivatives are known to be potent inhibitors of various protein kinases by acting as ATP-competitive inhibitors. The diamino-s-triazine core can mimic the hydrogen bonding interactions of the adenine ring of ATP within the kinase active site. The substituent at the C6 position plays a crucial role in determining selectivity and potency by occupying the hydrophobic pocket of the active site. Given the role of kinases like CDK5 and GSK-3β in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, KDD-035 could potentially be investigated for activity against these or other relevant kinases.
Caption: Hypothetical mechanism of action via kinase inhibition.
Safety and Handling
As with any novel chemical entity, 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
A full safety data sheet (SDS) should be consulted before handling this compound.
Future Directions
The full therapeutic potential of 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine remains to be fully elucidated. Future research should focus on:
-
Definitive Synthesis and Characterization: Publication of a detailed and optimized synthetic route, along with comprehensive analytical data (NMR, MS, IR, etc.).
-
In Vitro Biological Screening: A broad panel of assays, particularly focused on kinases implicated in neurodegenerative diseases, would be crucial to identify its primary biological target(s).
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of each part of the molecule to its biological activity.
-
Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to assess its ADME (absorption, distribution, metabolism, and excretion) properties and to determine its safety profile.
Conclusion
6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine (KDD-035) is a promising chemical entity that stands at the intersection of classical medicinal chemistry scaffolds and modern, data-driven drug discovery approaches. While much of its specific biological and chemical profile is yet to be publicly detailed, its structural features suggest a high potential for therapeutic applications, particularly in the challenging field of neurodegenerative diseases. This guide provides a foundational framework for researchers and drug development professionals interested in exploring the potential of this and related compounds.
References
- MolForge. (n.d.). 6-fluoro-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine (CID 34926) - Molecular Properties & Analysis.
- Mani, S., Shankle, W. R., Pazzani, M. J., Smyth, P., & Dick, M. B. (n.d.). Differential Diagnosis of Dementia: A Knowledge Discovery and Data Mining (KDD) Approach. UC Irvine.
- ResearchGate. (1997). Differential Diagnosis of Dementia: A Knowledge Discovery and Data Mining (KDD) Approach.
- MDPI. (2021, July 23). Unsupervised Machine Learning to Identify Separable Clinical Alzheimer's Disease Sub-Populations.
- PMC. (n.d.). Unsupervised Deep Learning of Electronic Health Records to Characterize Heterogeneity Across Alzheimer Disease and Related Dementias.
- BLDpharm. (n.d.). 1862175-63-0|6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine.
- PubChem. (n.d.). 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine.
- BIOKDD. (2020). Explainable CNN-attention Networks (C-Attention Network) for Automated Detection of Alzheimer's Disease.
- PMC. (2020, March 25). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling.
- PMC. (n.d.). Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K.
- Befriend Trading. (n.d.). Potassium Dimethyl Dithiocarbamate (KDD)-Products list.
- Guard Therapeutics. (n.d.). RMC-035.
- PMC. (n.d.). Dihydroartemisinin Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling.
- Royal Society of Chemistry. (2018, June 20). A facile synthesis of cysteine-based diketopiperazine from thiol-protected precursor.
- ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126).
- CompTox Chemicals Dashboard. (n.d.). 6-Chloro-1,3,5-triazine-2,4-diamine Properties.
- CAS Common Chemistry. (n.d.). 6-(2-Propen-1-yloxy)-1,3,5-triazine-2,4-diamine.
- PubMed. (n.d.). Evidence for a second pathway in the action mechanism of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). Significance of Ah-receptor mediated activation of protein kinase under cell-free conditions.
- PubMed. (n.d.). Site and mechanism of action of trichlormethiazide in rabbit distal nephron segments perfused in vitro.
- PubChem. (n.d.). P,P'-dde | C14H8Cl4 | CID 3035.
- Sigma-Aldrich. (n.d.). 6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine.
- PMC. (n.d.). Total Synthesis of Complex Diketopiperazine Alkaloids.
- PubChemLite. (n.d.). 2,4-diamino-6-(2-fluorophenyl)-1,3,5-triazine.
- Cambridge University Press. (2024, May 20). Crystal structure of alectinib hydrochloride Type I, C30H35N4O2Cl.
- SKIN1004. (n.d.). Madagascar Centella Cream | Skin Care.
- SKIN1004. (n.d.). Madagascar Centella Soothing Cream | Skin Care.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ics.uci.edu [ics.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Unsupervised Deep Learning of Electronic Health Records to Characterize Heterogeneity Across Alzheimer Disease and Related Dementias: Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
